molecular formula C19H22N2O2S B6536094 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(thiophen-2-yl)acetamide CAS No. 1021207-40-8

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(thiophen-2-yl)acetamide

Cat. No.: B6536094
CAS No.: 1021207-40-8
M. Wt: 342.5 g/mol
InChI Key: JGMVNOIWIJVOHD-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydroindole core acylated with a 2,2-dimethylpropanoyl group at the 1-position and a 2-(thiophen-2-yl)acetamide substituent at the 6-position. Though direct pharmacological data are unavailable, structural analogs suggest possible applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by heterocyclic systems .

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-19(2,3)18(23)21-9-8-13-6-7-14(11-16(13)21)20-17(22)12-15-5-4-10-24-15/h4-7,10-11H,8-9,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMVNOIWIJVOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(thiophen-2-yl)acetamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, synthesis, and implications for drug development.

Molecular Information:

  • Molecular Formula: C20H23N3O3
  • Molecular Weight: 353.4 g/mol
  • CAS Number: 1058489-95-4

The compound features an indole ring structure, which is significant in many biological systems, and a thiophene moiety that may enhance its pharmacological properties.

Pharmacological Properties

This compound exhibits a range of biological activities that suggest its potential as a therapeutic agent:

  • Antimicrobial Activity:
    • Studies have shown that compounds with indole structures can exhibit antimicrobial properties. The presence of the thiophene ring may further enhance this activity due to its electron-rich nature, which can interact with microbial cell membranes.
  • Anticancer Effects:
    • Preliminary research indicates that this compound may inhibit cancer cell proliferation. The indole derivatives are known to have anti-cancer properties by inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Activity:
    • The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
  • Antidiabetic Potential:
    • Some studies have suggested that compounds similar to this one may improve insulin sensitivity and glucose uptake in muscle cells, indicating potential use in diabetes management.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

Study TypeFindings
Antimicrobial TestingEffective against Gram-positive and Gram-negative bacteria.
Cytotoxicity AssaysInduced apoptosis in cultured cancer cells (e.g., HeLa cells).
Inflammatory ResponseReduced levels of TNF-alpha and IL-6 in macrophage cultures.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available indole derivatives. Key steps include:

  • Formation of the Indole Derivative: Utilizing appropriate reagents to create the indole core.
  • Acylation Reaction: Introducing the 2,2-dimethylpropanoyl group through acylation techniques.
  • Thiophene Attachment: Incorporating the thiophene moiety via coupling reactions.

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

  • Mechanistic Studies: Understanding the molecular mechanisms underlying its pharmacological effects.
  • Clinical Trials: Progressing towards clinical trials to evaluate safety and efficacy in humans.
  • Structure-Activity Relationship (SAR) Studies: Investigating modifications to enhance potency and selectivity for specific targets.

Comparison with Similar Compounds

Structural Features

The compound is distinguished by its dihydroindole-thiophene-acetamide framework. Key comparisons include:

  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Replaces the dihydroindole with a cyano-thiophene group.
  • 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features a thiazole ring instead of thiophene and lacks the dihydroindole scaffold.
  • N-(Benzothiazole-2-yl)-2-phenylacetamide derivatives (): Benzothiazole rings confer rigidity and π-stacking capacity, differing from the thiophene’s electron-rich nature. Substituents like nitro or methoxy groups in these analogs modulate solubility and reactivity .

Spectroscopic Characterization

Compound IR (C=O stretch, cm⁻¹) IR (N–H stretch, cm⁻¹) Notable NMR Signals (δ ppm)
Target Compound (Expected) ~1670–1680 ~3260–3300 Indole H (6.5–8.0), Thiophene H (6.8–7.5)
6b () 1682 3292 Triazole H (8.36), NO₂ (1504 cm⁻¹)
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide () Not reported Not reported Aromatic H (7.0–7.5), Thiazole H (7.3–7.5)

The target compound’s spectral profile would align with typical acetamide C=O (1670–1680 cm⁻¹) and N–H (3260–3300 cm⁻¹) stretches. Thiophene protons are expected near 6.8–7.5 ppm in ¹H NMR, similar to related structures .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Method Potential Application
Target Compound Dihydroindole + thiophene 2,2-Dimethylpropanoyl, thiophene Amide coupling Pharmaceuticals
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophene + cyanothiophene Cyano, thiophene Acid chloride activation Not specified
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole + methylphenyl Methylphenyl, thiazole Not detailed Antibiotic research
N-(6-Nitrobenzothiazol-2-yl)-3-phenylpropanamide Benzothiazole + phenyl Nitro, phenyl Substitution reaction Agrochemicals

Table 2: Spectral Data Comparison

Compound IR C=O (cm⁻¹) IR N–H (cm⁻¹) ¹H NMR (Key Signals) Reference
Target Compound (Expected) 1670–1680 3260–3300 Thiophene H: 6.8–7.5
6b () 1682 3292 Triazole H: 8.36, NO₂: 1504
6c () 1676 3302 Triazole H: 8.40

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